
3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid is a chemical compound characterized by the presence of a difluorocyclobutoxy group attached to a methylbenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be introduced through a cyclization reaction involving a suitable precursor, such as a difluoromethylene compound.
Attachment to the Benzoic Acid Core: The difluorocyclobutyl intermediate is then reacted with a methylbenzoic acid derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid: can be compared with other compounds containing difluorocyclobutyl or methylbenzoic acid groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C12H12F2O3 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)oxy-2-methylbenzoic acid |
InChI |
InChI=1S/C12H12F2O3/c1-7-9(11(15)16)3-2-4-10(7)17-8-5-12(13,14)6-8/h2-4,8H,5-6H2,1H3,(H,15,16) |
InChI Key |
AVALCMVHUQLWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC2CC(C2)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxa-2-azaspiro[3.5]nonan-8-one](/img/structure/B12982716.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbonitrile](/img/structure/B12982720.png)
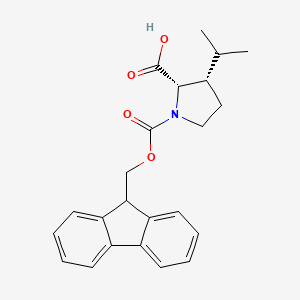
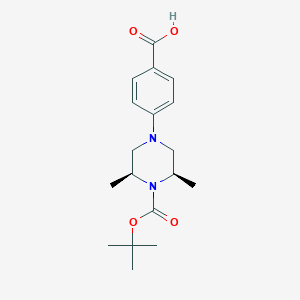
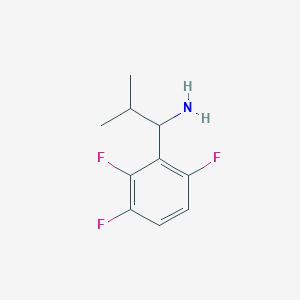
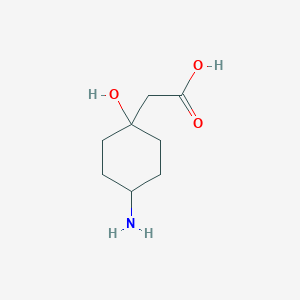
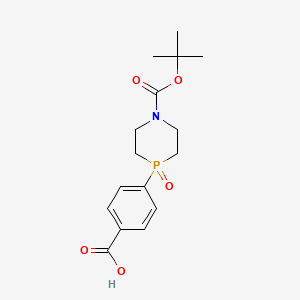
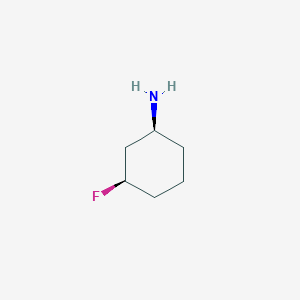
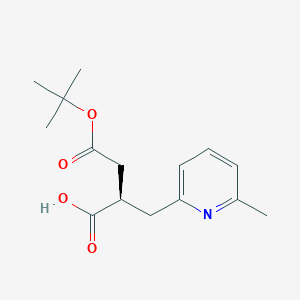
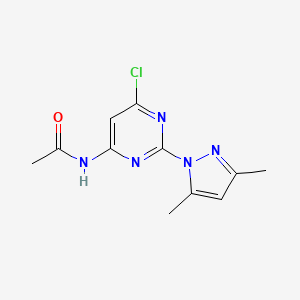
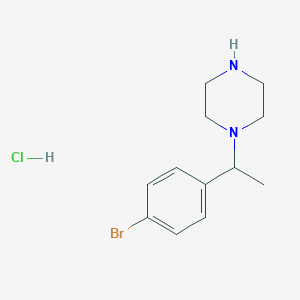

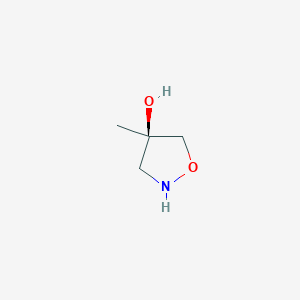
![tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate](/img/structure/B12982785.png)
